Ortho-Substitution: A Key Differentiator from 4-(Piperidin-3-yl)aniline Analogs in CNS-Targeting Scaffolds
The 2-substituted piperidinyl aniline scaffold, upon which 2-(Piperidin-3-yl)aniline dihydrochloride is based, is a critical structural element for achieving potent inhibition of the vesicular acetylcholine transporter (VAChT). Compounds built from this ortho-substituted aniline core demonstrated high binding affinity with Ki values ranging from 0.93 nM to 18 nM against VAChT [1]. This is in stark contrast to the more common 4-substituted isomer (CAS 19733-56-3), which is primarily employed as an intermediate for PARP inhibitors like Niraparib and does not share this specific VAChT pharmacophore profile .
| Evidence Dimension | Binding Affinity for VAChT Target |
|---|---|
| Target Compound Data | Ki = 0.93 - 18 nM (for derivatives built on the 2-substituted scaffold) |
| Comparator Or Baseline | 4-(Piperidin-3-yl)aniline (CAS 19733-56-3) - Not a known VAChT pharmacophore; primary use is as a Niraparib intermediate. |
| Quantified Difference | Functional divergence: The 2-substituted scaffold enables high VAChT affinity (sub-nanomolar Ki), while the 4-substituted scaffold lacks this specific biological activity profile. |
| Conditions | Radioligand binding competition assay; Human VAChT expressed in HEK-293 cell membranes; incubation time not specified. |
Why This Matters
For research programs targeting cholinergic neurotransmission, Alzheimer's disease, or developing PET radiotracers, the ortho-substituted scaffold is essential, whereas the para-isomer is unsuitable.
- [1] Bibgraph (Japanese PubMed interface). (n.d.). Heteroaromatic and aniline derivatives of piperidines as potent ligands for vesicular acetylcholine transporter. Summary of JP research. View Source
